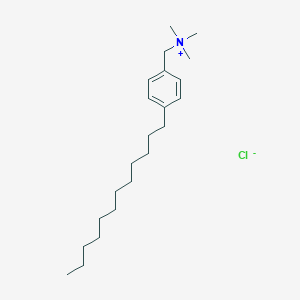
P-Laurylbenzyltrimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-Laurylbenzyltrimethylammonium chloride is a quaternary ammonium compound known for its broad-spectrum antimicrobial properties. It is commonly used in various industrial and research applications due to its effectiveness against bacteria, fungi, and viruses.
Preparation Methods
The synthesis of P-Laurylbenzyltrimethylammonium chloride typically involves the reaction of dodecylbenzyl chloride with trimethylamine. This reaction is carried out under mild conditions, often in the presence of a solvent like ethanol or methanol. The reaction mixture is then heated to facilitate the formation of the quaternary ammonium compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.
Chemical Reactions Analysis
P-Laurylbenzyltrimethylammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, leading to the formation of different substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Hydrolysis: In the presence of water, it can hydrolyze to form dodecylbenzyl alcohol and trimethylamine.
Common reagents used in these reactions include strong acids, bases, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
P-Laurylbenzyltrimethylammonium chloride has a wide range of scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new antimicrobial agents.
Medicine: It is used in the formulation of disinfectants and antiseptics, contributing to infection control in medical settings.
Industry: The compound is employed in the production of personal care products, such as shampoos and conditioners, due to its surfactant properties.
Mechanism of Action
The antimicrobial action of P-Laurylbenzyltrimethylammonium chloride is primarily due to its ability to disrupt microbial cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell membranes, leading to membrane destabilization and cell lysis. This mechanism is effective against a broad range of microorganisms, including bacteria, fungi, and viruses.
Comparison with Similar Compounds
P-Laurylbenzyltrimethylammonium chloride is similar to other quaternary ammonium compounds, such as benzalkonium chloride and cetyltrimethylammonium chloride. it is unique in its specific structure, which provides distinct antimicrobial properties and surfactant behavior. Similar compounds include:
Benzalkonium Chloride: Known for its use in disinfectants and antiseptics.
Cetyltrimethylammonium Chloride: Commonly used in hair care products and as a surfactant.
Dodecyltrimethylammonium Chloride: Used in various industrial applications as a surfactant and antimicrobial agent.
By understanding the unique properties and applications of this compound, researchers and industry professionals can better utilize this compound in their respective fields.
Properties
CAS No. |
19014-05-2 |
|---|---|
Molecular Formula |
C22H40ClN |
Molecular Weight |
354 g/mol |
IUPAC Name |
(4-dodecylphenyl)methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H40N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-21-16-18-22(19-17-21)20-23(2,3)4;/h16-19H,5-15,20H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
YGKOYVNJPRSSRX-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCCC1=CC=C(C=C1)C[N+](C)(C)C.[Cl-] |
Key on ui other cas no. |
19014-05-2 1330-85-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















